Cas no 1219805-29-4 (Ketoprofen-d)

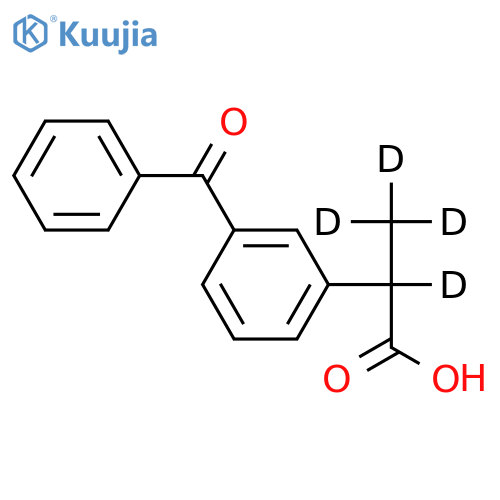

Ketoprofen-d structure

Ketoprofen-d 化学的及び物理的性質

名前と識別子

-

- (±)-Ketoprofen-d4?(propionic-d4?acid)

- 2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid

- 2-(3-Benzoylphenyl)(2H4)propanoic acid

- Ketoprofen-d4

- Ketoprofen-d

- F91074

- HY-B0227S1

- 1219805-29-4

- CS-0226483

- AKOS025310090

- (+/-)-Ketoprofen-d4 (Propionic-d4 Acid)

- 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid

- (+/-)-Ketoprofen D4 (propionic D4 acid); 2-(3-Benzoylphenyl)-2,3,3,3-tetradeuterio-propanoic acid

- MS-23644

- (+/-)-Ketoprofen-d4

- DTXSID50678713

- 2-(3-benzoylphenyl)(?H?)propanoic acid

-

- インチ: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D

- InChIKey: DKYWVDODHFEZIM-RRRGEQHMSA-N

- ほほえんだ: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 258.119401288g/mol

- どういたいしつりょう: 258.119401288g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

Ketoprofen-d 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | K200801-5mg |

(±)-Ketoprofen-d4 (Propionic-d4 Acid) |

1219805-29-4 | 5mg |

$ 483.00 | 2023-09-07 | ||

| MedChemExpress | HY-B0227S1-1mg |

Ketoprofen-d |

1219805-29-4 | ≥98.0% | 1mg |

¥2000 | 2024-07-21 | |

| Key Organics Ltd | MS-23644-1mg |

Ketoprofen-d4 |

1219805-29-4 | >90% | 1mg |

£349.91 | 2025-02-09 | |

| A2B Chem LLC | AE63339-1mg |

(±)-Ketoprofen-d4 |

1219805-29-4 | 98% | 1mg |

$235.00 | 2024-04-20 | |

| 1PlusChem | 1P009Y4R-1mg |

(±)-Ketoprofen-d4 |

1219805-29-4 | 98% | 1mg |

$235.00 | 2025-02-25 | |

| TRC | K200801-10mg |

(±)-Ketoprofen-d4 (Propionic-d4 Acid) |

1219805-29-4 | 10mg |

$ 798.00 | 2023-09-07 |

Ketoprofen-d 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

1219805-29-4 (Ketoprofen-d) 関連製品

- 22410-97-5(4-benzoyl-a-methyl-Benzeneacetic acid,)

- 159490-55-8(Ketoprofen-d)

- 22161-81-5(S-(+)-Ketoprofen)

- 43153-07-7(2-(4-formylphenyl)propanoic acid)

- 22071-15-4(Ketoprofen)

- 107257-20-5(rac-4’-Methyl Ketoprofen)

- 56105-81-8((R)-(-)-Ketoprofen)

- 22161-86-0(ketoprofene)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1219805-29-4)Ketoprofen-d

清らかである:99%

はかる:1mg

価格 ($):251.0